
5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol: is an organic compound characterized by the presence of a dioxolane ring attached to a methoxy and methyl-substituted phenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The dioxolane ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenols and other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: 5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol is used as a reagent in organic synthesis, particularly in the formation of complex molecules through reactions like Wittig olefination .
Biology and Medicine: This compound can be used in the development of fluorescent probes for the detection of specific biomolecules such as cysteine, homocysteine, and glutathione .
Industry: In the industrial sector, this compound is used in the synthesis of various chemical intermediates and as a stabilizer in polymer production .
Mecanismo De Acción
The mechanism by which 5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol exerts its effects depends on its specific application. For instance, as a fluorescent probe, it interacts with target biomolecules through specific binding interactions, leading to a measurable fluorescence signal . In pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
1,3-Dioxanes: These compounds also contain a dioxane ring but differ in their substitution patterns and reactivity.
1,3-Dioxolanes: Similar to 5-(1,3-Dioxolan-2-yl)-2-methoxy-3-methylphenol but with variations in the attached functional groups.
3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)aniline: Another compound with a dioxolane ring but different substituents.
Uniqueness: this compound is unique due to its specific combination of a dioxolane ring with methoxy and methyl groups on a phenol ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in synthesis, research, and industry.
Propiedades
Número CAS |
918896-43-2 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
5-(1,3-dioxolan-2-yl)-2-methoxy-3-methylphenol |
InChI |
InChI=1S/C11H14O4/c1-7-5-8(11-14-3-4-15-11)6-9(12)10(7)13-2/h5-6,11-12H,3-4H2,1-2H3 |
Clave InChI |
ZVWHPCKHZDDAML-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC)O)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


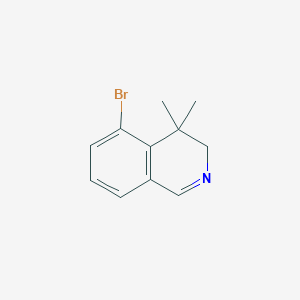
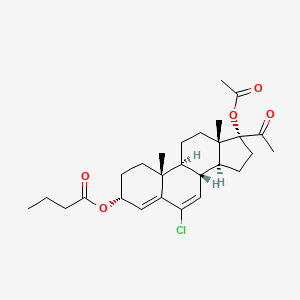

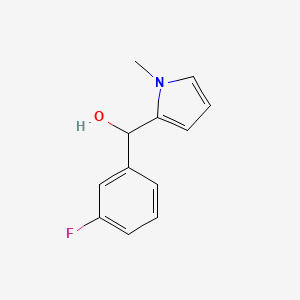
![1H-Pyrrolo[2,3-b]pyridine-5-carboximidamide, 4-chloro-N-hydroxy-](/img/structure/B12637043.png)
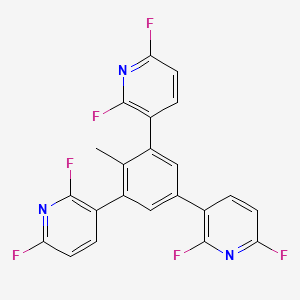
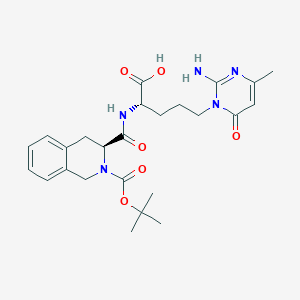
![5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637063.png)

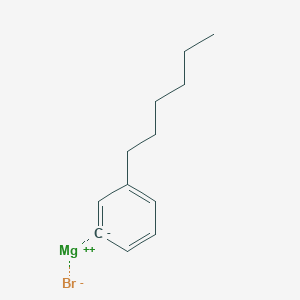
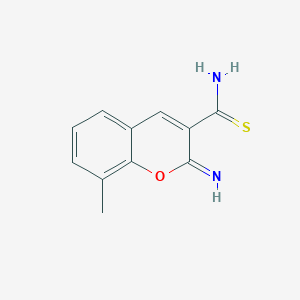
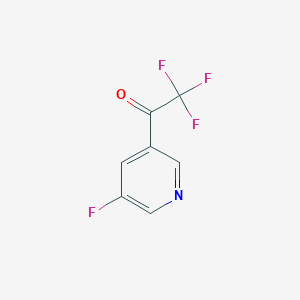

![Methyl 2-(4-methoxyphenyl)-8-methylsulfanyl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12637101.png)
